The Pivotal Role of 2-Aminopimelic Acid in Bacterial Physiology: A Technical Guide for Drug Development
The Pivotal Role of 2-Aminopimelic Acid in Bacterial Physiology: A Technical Guide for Drug Development
Abstract
This technical guide provides an in-depth exploration of 2-aminopimelic acid (Apm) and its central role in bacterial metabolism, with a specific focus on its critical position within the diaminopimelate (DAP) pathway for lysine biosynthesis. As an essential pathway for bacterial survival and absent in mammals, the DAP pathway, and by extension the metabolism of Apm, represents a fertile ground for the discovery and development of novel antimicrobial agents. This document will dissect the various biosynthetic routes leading to and from Apm, detail the enzymology of these pathways, and present the compelling case for targeting these mechanisms for therapeutic intervention. We will also provide experimental protocols and visual guides to facilitate further research in this promising area.
Introduction: The Significance of 2-Aminopimelic Acid in Bacteria
2-Aminopimelic acid (Apm), a non-proteinogenic alpha-amino acid, is a key metabolic intermediate in many bacteria.[1] Its primary significance lies in its role as a precursor in the biosynthesis of L-lysine, an essential amino acid required for protein synthesis, and meso-diaminopimelic acid (m-DAP), a crucial component of the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria.[2][3] The bacterial cell wall is vital for maintaining cell integrity and shape, making its biosynthetic pathways attractive targets for antibiotics.[4]
The metabolic pathways involving Apm are part of the broader diaminopimelate (DAP) pathway, which is indispensable for the vast majority of bacteria but absent in mammals, who must obtain lysine from their diet.[5][6] This stark difference in metabolic capability provides a distinct therapeutic window, allowing for the development of selective inhibitors that target bacterial growth without affecting the host. This guide will illuminate the intricacies of Apm metabolism and its potential as a target for a new generation of antimicrobial drugs.
The Diaminopimelate (DAP) Pathway: A Hub of Bacterial Lysine Biosynthesis
The DAP pathway is the primary route for de novo lysine biosynthesis in most bacteria and plants.[7][8] This multi-step enzymatic pathway converts aspartate into lysine, with several variations existing across different bacterial species.[7] The common upstream reactions lead to the formation of (S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate (THDPA). From THDPA, the pathway diverges into at least four known variants for the synthesis of m-DAP: the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.[5][7][9]
Variants of the DAP Pathway
-
The Acylase Pathways (Succinylase and Acetylase): These are the most widespread variants, particularly the succinylase pathway found in most Gram-negative and many Gram-positive bacteria.[2] These pathways involve the acylation of THDPA, followed by a series of reactions to produce LL-diaminopimelate (LL-DAP), which is then epimerized to m-DAP.[6]
-
The Dehydrogenase Pathway: This pathway, found in a limited number of bacteria like Corynebacterium glutamicum, involves the direct conversion of THDPA to m-DAP by the enzyme m-diaminopimelate dehydrogenase (DAPDH).[7][10]
-
The Aminotransferase Pathway: A more recently discovered variant, this pathway utilizes the enzyme LL-diaminopimelate aminotransferase (DapL) to directly convert THDPA to LL-DAP in a single transamination step.[11][12][13] This pathway is found in various bacteria, including some pathogenic species like Chlamydia and Leptospira, as well as in plants.[14][15]
The following diagram illustrates the divergence of the DAP pathway after the formation of THDPA.
Caption: Divergent pathways from THDPA to m-DAP in bacteria.
The Central Role of 2-Aminopimelic Acid in the Aminotransferase Pathway
While not a direct intermediate in all DAP pathway variants, 2-aminopimelic acid is a key player in what is often referred to as the aminotransferase pathway. In this pathway, the enzyme LL-diaminopimelate aminotransferase (DapL), encoded by the dapL gene, catalyzes the direct conversion of THDPA to LL-diaminopimelate.[11][12][13] This single-step conversion bypasses the multiple enzymatic reactions of the acylase pathways.[12]
The reaction catalyzed by DapL is a transamination where the amino group is typically donated by glutamate.[13]
(S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate + L-glutamate ⇌ LL-2,6-diaminoheptanedioate + 2-oxoglutarate + H₂O[13]
This pathway has been identified in approximately 13% of sequenced bacteria, including several pathogenic genera such as Chlamydia, Leptospira, and Treponema.[15] The narrow distribution of the DapL pathway makes it an attractive target for the development of narrow-spectrum antibiotics.[15][16]
Enzymology of LL-Diaminopimelate Aminotransferase (DapL)
DapL is a pyridoxal-5'-phosphate (PLP)-dependent enzyme belonging to the aminotransferase family.[17] It exhibits high substrate specificity for THDPA and an amino donor, typically L-glutamate.[12] Structural and kinetic studies of DapL from various organisms have provided valuable insights into its catalytic mechanism, which can be exploited for inhibitor design.
| Enzyme | Gene | Cofactor | Substrates | Products | Bacterial Examples |
| LL-Diaminopimelate Aminotransferase | dapL | Pyridoxal-5'-phosphate (PLP) | THDPA, L-Glutamate | LL-Diaminopimelate, 2-Oxoglutarate | Chlamydia, Leptospira, Verrucomicrobium spinosum[14][15] |
2-Aminopimelic Acid Metabolism as a Target for Antimicrobial Drug Development
The essentiality of the DAP pathway for bacterial survival, coupled with its absence in humans, makes it an ideal target for antimicrobial intervention.[2][5][6] Targeting enzymes involved in 2-aminopimelic acid metabolism offers a promising strategy for developing novel antibiotics with high selectivity and potentially lower toxicity.
Rationale for Targeting the DAP Pathway
-
Essentiality: The products of the DAP pathway, lysine and m-DAP, are vital for protein synthesis and cell wall integrity, respectively.[2][3] Inhibition of this pathway leads to bacterial cell death.
-
Selectivity: The absence of this pathway in humans ensures that inhibitors will specifically target bacteria, minimizing off-target effects and host toxicity.[5][6]
-
Novelty: The enzymes of the DAP pathway are largely unexploited as antibiotic targets, offering the potential to overcome existing antibiotic resistance mechanisms.[2]
L-2-Aminopimelic Acid as a Substrate Analogue Inhibitor
L-2-Aminopimelic acid itself has been investigated as a potential antibacterial agent. As an acyclic analogue of THDPA, it can act as a substrate for enzymes in the DAP pathway, such as succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase, leading to the accumulation of THDPA and inhibition of DAP biosynthesis.[18] While L-2-aminopimelic acid alone shows weak antibacterial activity, its incorporation into di- or tripeptides enhances its uptake by bacteria through peptide transport systems.[18][19] Once inside the cell, these peptides are cleaved by intracellular peptidases, releasing high concentrations of 2-aminopimelic acid and inhibiting DAP synthesis.[18]
The following diagram illustrates the proposed mechanism of action for peptide derivatives of 2-aminopimelic acid.
Caption: Mechanism of 2-Apm-peptide antibacterial action.
Experimental Protocols for Studying 2-Aminopimelic Acid Metabolism
To facilitate further research into the role of 2-aminopimelic acid and the DAP pathway, we provide the following generalized experimental protocols.
Protocol for Functional Complementation Assay of dapL
This protocol is designed to determine if a putative dapL gene can complement the function of a known dap mutant in Escherichia coli.
Materials:
-
E. coli dapD and dapE mutant strains (auxotrophic for DAP)
-
Expression vector (e.g., pET vector series)
-
Putative dapL gene cloned into the expression vector
-
Luria-Bertani (LB) agar and broth
-
M9 minimal medium agar and broth
-
Diaminopimelic acid (DAP)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Methodology:
-
Transformation: Transform the E. coli dapD and dapE mutant strains with the expression vector containing the putative dapL gene and a control vector.
-
Plating on Rich Medium: Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C. This serves as a control to ensure transformation efficiency.
-
Plating on Minimal Medium: Replica-plate the colonies from the LB agar onto M9 minimal medium agar plates with and without DAP supplementation. Also, include plates with IPTG to induce gene expression.
-
Incubation and Observation: Incubate the M9 plates at 37°C for 24-48 hours.
-
Analysis: Growth of the dapD and dapE mutants on M9 minimal medium without DAP supplementation, upon induction with IPTG, indicates that the putative dapL gene is functional and can bypass the metabolic block in these mutants.[11][12]
Protocol for In Vitro Assay of LL-Diaminopimelate Aminotransferase (DapL) Activity
This protocol measures the enzymatic activity of purified DapL protein.
Materials:
-
Purified DapL enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Substrates: (S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate (THDPA) and L-glutamate
-
Cofactor: Pyridoxal-5'-phosphate (PLP)
-
Detection reagent: o-aminobenzaldehyde (for detecting the product of the reverse reaction) or a coupled enzyme assay system.
-
Spectrophotometer
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, PLP, and the purified DapL enzyme.
-
Initiation of Reaction: Initiate the reaction by adding the substrates, THDPA and L-glutamate.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for mesophilic organisms).
-
Measurement of Activity:
-
Forward Reaction: Monitor the decrease in absorbance of a substrate or the increase in absorbance of a product over time using a spectrophotometer. A coupled enzyme assay can be used to convert a product into a chromogenic substance.
-
Reverse Reaction: The conversion of LL-DAP to THDPA can be measured by reacting THDPA with o-aminobenzaldehyde, which forms a yellow adduct that can be quantified spectrophotometrically at 440 nm.[12]
-
-
Data Analysis: Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of protein).
Conclusion and Future Directions
2-Aminopimelic acid stands at a critical metabolic crossroads in a significant subset of bacteria, playing an indispensable role in the biosynthesis of essential cellular components. The DAP pathway, and particularly the aminotransferase variant involving DapL, represents a largely untapped reservoir of potential targets for the development of novel antibacterial agents. The inherent selectivity of this pathway provides a solid foundation for designing drugs with minimal host toxicity.
Future research should focus on:
-
High-throughput screening for inhibitors of DapL and other enzymes in the DAP pathway.
-
Structure-based drug design to develop potent and specific inhibitors based on the crystal structures of these enzymes.
-
Exploring the prevalence and diversity of the DapL pathway across a wider range of pathogenic bacteria.
-
Investigating the potential for synergistic effects by combining inhibitors of the DAP pathway with existing antibiotics.
By deepening our understanding of the role of 2-aminopimelic acid in bacterial metabolism, the scientific community can pave the way for a new era of targeted antimicrobial therapies that are urgently needed to combat the growing threat of antibiotic resistance.
References
-
PubChem. 2-Aminopimelic acid. National Center for Biotechnology Information. [Link]
-
Hudson, A. O., Singh, B. K., Leustek, T., & Gilvarg, C. (2006). An LL-diaminopimelate Aminotransferase Defines a Novel Variant of the Lysine Biosynthesis Pathway in Plants. Plant Physiology, 140(1), 292–301. [Link]
-
Hudson, A. O., Singh, B. K., Leustek, T., & Gilvarg, C. (2006). An ll-Diaminopimelate Aminotransferase Defines a Novel Variant of the Lysine Biosynthesis Pathway in Plants. Plant Physiology, 140(1), 292-301. [Link]
-
Gilvarg, C. (1983). Peptides of 2-aminopimelic acid: antibacterial agents that inhibit diaminopimelic acid biosynthesis. Journal of Medicinal Chemistry, 26(5), 635-639. [Link]
-
McCoy, A. J., Maurelli, A. T., & Rockey, D. D. (2006). l,l-diaminopimelate aminotransferase, a trans-kingdom enzyme shared by Chlamydia and plants for synthesis of diaminopimelate/lysine. Proceedings of the National Academy of Sciences, 103(45), 16909-16914. [Link]
-
Wikipedia. L,L-diaminopimelate aminotransferase. [Link]
-
Gambiato, M., et al. (2014). DapL activity from crude protein extract from V. spinosum. ResearchGate. [Link]
-
Gambiato, M., & Hudson, A. O. (2014). L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds. Frontiers in Microbiology, 5, 521. [Link]
-
Liu, Y., White, R. H., & Whitman, W. B. (2010). Methanococci Use the Diaminopimelate Aminotransferase (DapL) Pathway for Lysine Biosynthesis. Journal of Bacteriology, 192(13), 3304–3310. [Link]
-
Gambiato, M., & Hudson, A. O. (2014). L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds. Frontiers in Microbiology, 5, 521. [Link]
-
ResearchGate. The diaminopimelate/Lys synthesis pathways. [Link]
-
Gambiato, M., & Hudson, A. O. (2014). L, L-diaminopimelate aminotransferase (DapL): A putative target for the development of narrow-spectrum antibacterial compounds. Minerva Access. [Link]
-
Triassi, A. J., et al. (2015). Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target. Metallomics, 7(6), 939-951. [Link]
-
Wong, J. L., et al. (2022). The First Inhibitor of Meso-Diaminopimelate Biosynthesis with Antibacterial Activity Against Multi-Drug Resistant Bacteria. bioRxiv. [Link]
-
Hutton, C. A., et al. (2007). Lysine Biosynthesis In Bacteria – An Unchartered Pathway For Novel Antibiotic Design. EOLSS. [Link]
-
Scapin, G., & Blanchard, J. S. (2012). Enzymology of Bacterial Lysine Biosynthesis. Semantic Scholar. [Link]
-
Chen, Z., et al. (2020). Reconstruction of the Diaminopimelic Acid Pathway to Promote L-lysine Production in Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology, 8, 863. [Link]
-
Gilvarg, C. (1983). Peptides of 2-aminopimelic acid: antibacterial agents that inhibit diaminopimelic acid biosynthesis. Journal of Medicinal Chemistry, 26(5), 635-639. [Link]
-
Hudson, A. O. (2017). Lysine biosynthesis in microorganisms. The handbook of microbial metabolism of amino acids. [Link]
-
Chen, C. Y., et al. (2009). A Novel meso-Diaminopimelate Dehydrogenase from Symbiobacterium thermophilum: Overexpression, Characterization, and Potential for d-Amino Acid Synthesis. Applied and Environmental Microbiology, 75(21), 6887–6894. [Link]
-
ResearchGate. The Diaminopimelate pathways for lysine biosynthesis. [Link]
-
Gambiato, M., et al. (2016). Genomic and Biochemical Analysis of the Diaminopimelate and Lysine Biosynthesis Pathway in Verrucomicrobium spinosum: Identification and Partial Characterization of L,L-Diaminopimelate Aminotransferase and UDP-N-Acetylmuramoylalanyl-D-glutamyl-2,6-meso-Diaminopimelate Ligase. Frontiers in Microbiology, 7, 105. [Link]
-
Griffin, J. I., et al. (2018). Structure–function analyses of two plant meso-diaminopimelate decarboxylase isoforms reveal that active-site gating provides stereochemical control. Journal of Biological Chemistry, 293(30), 11648–11661. [Link]
Sources
- 1. 2-Aminopimelic acid | C7H13NO4 | CID 101122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymology of Bacterial Lysine Biosynthesis | Semantic Scholar [semanticscholar.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. eolss.net [eolss.net]
- 7. Reconstruction of the Diaminopimelic Acid Pathway to Promote L-lysine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. A Novel meso-Diaminopimelate Dehydrogenase from Symbiobacterium thermophilum: Overexpression, Characterization, and Potential for d-Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LL-diaminopimelate aminotransferase defines a novel variant of the lysine biosynthesis pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An ll-Diaminopimelate Aminotransferase Defines a Novel Variant of the Lysine Biosynthesis Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L,L-diaminopimelate aminotransferase - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DSpace [minerva-access.unimelb.edu.au]
- 17. Methanococci Use the Diaminopimelate Aminotransferase (DapL) Pathway for Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peptides of 2-aminopimelic acid: antibacterial agents that inhibit diaminopimelic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
